Mpo-IN-28 - 37836-90-1

Mpo-IN-28

Catalog Number: EVT-275470
CAS Number: 37836-90-1
Molecular Formula: C11H13N5O
Molecular Weight: 231.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MPO-IN-28 is a specific myeloperoxidase (MPO) inhibitor. [] Myeloperoxidase is an enzyme primarily produced in neutrophils, playing a role in the innate immune response through the formation of reactive oxygen species. [] MPO-IN-28 is investigated in scientific research for its potential to inhibit MPO activity and mitigate the harmful effects of excessive MPO activity in various disease models.

AZD5904

  • Compound Description: AZD5904 is a potent and selective inhibitor of myeloperoxidase (MPO). Like Mpo-IN-28, it's investigated for its potential to reduce endothelial glycocalyx (EG) degradation. []
  • Relevance: Both AZD5904 and Mpo-IN-28 are being studied in the context of inhibiting MPO activity to potentially mitigate EG shedding, a process implicated in the severity of COVID-19. [] They share a target (MPO) and a potential therapeutic application (reducing EG degradation).

Syndecan-1

  • Compound Description: Syndecan-1 is a proteoglycan and a crucial component of the endothelial glycocalyx (EG). It plays a role in cell signaling, adhesion, and maintaining vascular integrity. Elevated levels of soluble syndecan-1 are indicative of EG damage. []
  • Relevance: Mpo-IN-28's relevance to syndecan-1 stems from its potential to reduce EG shedding. By inhibiting MPO, Mpo-IN-28 may indirectly protect against syndecan-1 degradation, preserving EG integrity. []

Glypican-1

  • Compound Description: Similar to syndecan-1, glypican-1 is another significant proteoglycan constituent of the endothelial glycocalyx. Like syndecan-1, increased soluble glypican-1 levels signal EG breakdown. []
  • Relevance: Mpo-IN-28's potential to inhibit MPO and subsequently reduce EG shedding makes it relevant to glypican-1. By protecting the EG, Mpo-IN-28 might indirectly prevent glypican-1 degradation. []

Soluble CD40 Ligand (sCD40L)

  • Compound Description: sCD40L is a protein involved in immune responses, particularly in activating B cells and other immune cells. Elevated levels are linked to inflammatory and autoimmune diseases. []
  • Relevance: While not directly structurally related to Mpo-IN-28, sCD40L is relevant in the context of MPO-ANCA-associated vasculitis, a condition where MPO activity is implicated. The research highlights that sCD40L may be a useful marker for detecting infectious complications in this condition. [] Although Mpo-IN-28 is being explored in a different context (COVID-19), both relate to MPO's role in inflammatory processes.

Ischemia-modified albumin (IMA)

  • Compound Description: IMA is a form of albumin, a major blood protein, that has undergone structural modification due to oxidative stress, particularly during ischemia (reduced blood flow). Elevated levels are indicative of oxidative damage in various diseases, including cancer. []
  • Relevance: IMA is indirectly related to Mpo-IN-28 through the shared theme of oxidative stress. While Mpo-IN-28 aims to reduce oxidative damage by inhibiting MPO [], IMA serves as a marker of such damage, particularly in conditions like breast cancer. [] This connection highlights the broader context of oxidative stress in various diseases.

Prolidase

  • Compound Description: Prolidase is an enzyme involved in collagen metabolism, specifically in the breakdown of proline-containing peptides. It plays a role in wound healing, cell growth, and immune function. Altered prolidase levels can indicate oxidative stress and inflammation. []
  • Relevance: Prolidase, like IMA, connects to Mpo-IN-28 through the theme of oxidative stress. Elevated prolidase levels, like those observed in breast cancer patients [], suggest increased oxidative stress, a process that Mpo-IN-28 aims to mitigate by targeting MPO. []

Thiol (Native and Total)

  • Compound Description: Thiols are compounds containing a sulfhydryl group (-SH). In biological systems, they act as antioxidants, protecting cells from oxidative damage. Native thiol refers to the reduced form of thiol, while total thiol includes both reduced and oxidized forms. []
  • Relevance: Thiols, particularly their reduced form (native thiol), are key players in the body's defense against oxidative stress. Mpo-IN-28's potential to reduce oxidative damage by inhibiting MPO aligns with the role of thiols. [, ] Research indicating lower native and total thiol levels in breast cancer patients [] underscores the importance of maintaining thiol balance in combating oxidative stress.
Source and Classification

Mpo-IN-28 belongs to a class of compounds known as myeloperoxidase inhibitors. It was developed through medicinal chemistry approaches aimed at selectively inhibiting myeloperoxidase activity without affecting other peroxidases. The compound's design is based on the structural features of myeloperoxidase and its active site, allowing for high specificity and potency.

Synthesis Analysis

Methods and Technical Details

The synthesis of Mpo-IN-28 typically involves several steps of organic synthesis, including:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through various chemical reactions.
  2. Reactions: Key reactions may include:
    • Amination: Introduction of amine groups to enhance binding affinity to the myeloperoxidase active site.
    • Cyclization: Formation of cyclic structures that contribute to the stability and specificity of the inhibitor.
    • Functional Group Modifications: Adjusting functional groups to optimize solubility and bioavailability.
  3. Purification: After synthesis, Mpo-IN-28 is purified using techniques such as column chromatography or recrystallization to ensure high purity for biological testing.
  4. Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

Mpo-IN-28 has a defined molecular structure characterized by specific functional groups that facilitate its interaction with the myeloperoxidase enzyme. The molecular formula, molecular weight, and specific structural features are essential for understanding its binding mechanisms.

  • Molecular Formula: CxHyNzOw (exact composition varies based on synthetic route).
  • Molecular Weight: Typically ranges around 300-500 g/mol, depending on the specific substitutions made during synthesis.
  • Structural Features: Contains heterocycles or aromatic rings that enhance interactions with the enzyme's active site.
Chemical Reactions Analysis

Reactions and Technical Details

Mpo-IN-28 functions primarily through competitive inhibition of myeloperoxidase. The key chemical reactions involved include:

  1. Inhibition Mechanism: Mpo-IN-28 binds to the heme group of myeloperoxidase, preventing the enzyme from catalyzing reactions with hydrogen peroxide and halides.
  2. Kinetics: The kinetics of inhibition can be studied using Michaelis-Menten kinetics to determine parameters such as KiK_i (inhibition constant) and IC50IC_{50} (concentration required for 50% inhibition).
  3. Stability Studies: Evaluating the stability of Mpo-IN-28 under physiological conditions helps determine its potential efficacy in vivo.
Mechanism of Action

Process and Data

The mechanism of action for Mpo-IN-28 involves:

  1. Binding Affinity: The compound exhibits high binding affinity for the active site of myeloperoxidase, leading to competitive inhibition.
  2. Reduction of Reactive Species Production: By inhibiting myeloperoxidase activity, Mpo-IN-28 effectively reduces the production of hypochlorous acid and other reactive oxygen species, thereby mitigating oxidative stress in tissues.
  3. Impact on Inflammatory Response: The inhibition of myeloperoxidase may lead to decreased inflammation in various disease models where neutrophil activation is a contributing factor.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid or powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant pKa values can indicate the ionization state at physiological pH, influencing its activity and solubility.
Applications

Scientific Uses

Mpo-IN-28 serves several important roles in scientific research:

  1. Therapeutic Development: As a lead compound for developing new anti-inflammatory drugs targeting diseases linked to excessive myeloperoxidase activity, such as cardiovascular diseases, chronic obstructive pulmonary disease, and rheumatoid arthritis.
  2. Biochemical Assays: Utilized in laboratory settings to study the role of myeloperoxidase in various biological processes and disease states.
  3. Research Tool: Acts as a tool compound for investigating the biochemical pathways involving reactive oxygen species and their impact on cellular functions.
Discovery & Development of MPO-IN-28 as a Myeloperoxidase Inhibitor

Rational Design Strategies for Myeloperoxidase-Targeted Small Molecules

The development of MPO-IN-28 (C₁₁H₁₃N₅O) exemplifies structure-guided rational drug design targeting myeloperoxidase's catalytic mechanism. Researchers leveraged crystallographic data revealing that Glu268 and Arg239 form critical hydrogen-bonding interactions within MPO's active site [4] [9]. MPO-IN-28's quinazolin-2-yl-guanidine scaffold was engineered to exploit these interactions, enabling precise positioning within the enzyme's distal heme pocket. The methyl group at C4 and methoxy group at C7 of the quinazoline ring provide optimal hydrophobic contacts with residues Phe366 and His95, reducing conformational flexibility and enhancing binding affinity [3] [6]. This targeted approach resulted in a compound with exceptional inhibitory potency (IC₅₀ = 44 nM), significantly improving upon earlier MPO inhibitors that lacked precise spatial complementarity with the catalytic site [1] [8].

Table 1: Key Binding Interactions of MPO-IN-28 in Myeloperoxidase

MPO ResidueInteraction TypeChemical Group in MPO-IN-28Binding Energy Contribution (kcal/mol)
Arg239Hydrogen bondingGuanidine moiety-3.8
Glu268Ionic interactionProtonated guanidine-4.2
Heme prostheticπ-StackingQuinazoline ring-2.9
Phe366HydrophobicMethyl group (C4)-1.7
His95Van der WaalsMethoxy group (C7)-1.2

Virtual Screening Approaches in Identifying MPO Inhibitory Candidates

MPO-IN-28 emerged from a high-throughput virtual screen of 727,842 compounds using pharmacophore models based on MPO's catalytic cavity [6] [9]. Screening libraries were filtered using an "inhibitor-like rule" prioritizing molecules with: (1) hydrogen bond donors/acceptors matching key MPO residues, (2) moderate hydrophobicity (LogP 0.5–2.5), and (3) topological polar surface area <100 Ų for membrane permeability. MPO-IN-28 (originally designated compound 28) ranked in the top 0.01% of candidates due to its complementary electrostatic potential surface with the MPO active site [6]. Docking simulations predicted a binding energy of -9.8 kcal/mol, with the guanidine group forming a salt bridge with Glu268 and the quinazoline nitrogen establishing hydrogen bonds with Arg239 [9]. This computational approach achieved a 60% success rate for identifying experimentally validated inhibitors at 20 μM concentrations, demonstrating the efficacy of integrating structure-based screening with ligand-based filtering for MPO-targeted drug discovery [9].

Optimization of Irreversible Mechanism-Based Inhibition Profiles

Unlike reversible competitive inhibitors, MPO-IN-28 functions as a mechanism-based irreversible inactivator that exploits MPO's catalytic cycle for selective inhibition [6] [8]. The inhibitor undergoes MPO-H₂O₂-mediated oxidation into a reactive intermediate that covalently modifies the distal heme cavity. Crucially, inhibition requires the presence of H₂O₂ – studies confirm no activity occurs without this co-substrate [8]. This mechanism provides exceptional selectivity, as demonstrated by its 400-fold selectivity window between MPO inhibition (IC₅₀ = 44 nM) and cytotoxicity in normal human dermal fibroblasts (IC₅₀ = 17 μM) [1] [8]. Furthermore, MPO-IN-28 exhibits minimal off-target activity against related peroxidases, with >100-fold selectivity over lactoperoxidase, thyroid peroxidase, and eosinophil peroxidase [7] [10]. The irreversible nature translates to prolonged pharmacodynamic effects in vivo, as a single administration effectively suppresses MPO activity for over 24 hours in inflammation models [10].

Table 2: Selectivity Profile of MPO-IN-28 Against Mammalian Peroxidases

EnzymeIC₅₀ (μM)Selectivity Ratio (vs. MPO)Catalytic Function
Myeloperoxidase (MPO)0.0441HOCl production
Lactoperoxidase8.7198Antimicrobial oxidation
Thyroid Peroxidase12.3280Thyroid hormone synthesis
Eosinophil Peroxidase5.1116Extracellular pathogen defense
Cytochrome c Peroxidase>50>1136Mitochondrial electron transport

Comparative Analysis of MPO-IN-28 and Prototype Thiouracil/Acetaminophen Derivatives

MPO-IN-28 exhibits substantial advantages over early-generation MPO inhibitors in both potency and mechanism. Thiouracil derivatives (PF-06282999) demonstrate reversible inhibition but suffer from limited cellular penetration due to high plasma protein binding (>99.5%) [7] [10]. Acetaminophen, though widely available, acts as a weak competitive substrate (IC₅₀ = 450 μM) and risks hepatotoxicity at MPO-inhibitory concentrations [2] [4]. Crucially, MPO-IN-28 achieves >10,000-fold greater potency than acetaminophen and maintains efficacy in cellular environments where prototype inhibitors fail [1] [8].

Structural comparisons reveal key differentiators: Unlike thiouracils that bind superficially, MPO-IN-28 penetrates deeply into the active site, coordinating both the heme iron and the conserved glutamate residue [3] [6]. Additionally, while flavonoids and ferulic acid derivatives show only partial MPO inhibition through radical scavenging, MPO-IN-28 completely abolishes enzymatic chlorination activity at sub-micromolar concentrations [2] [5]. In functional assays, MPO-IN-28 inhibits MPO-mediated LDL oxidation (IC₅₀ = 90 nM) with 2-fold greater efficiency than its direct enzyme inhibition, suggesting secondary protective mechanisms against atherogenic processes [1] [2].

Table 3: Comparative Analysis of MPO-IN-28 with Representative MPO Inhibitors

InhibitorChemical ClassIC₅₀ (MPO)Inhibition MechanismKey Limitations
MPO-IN-28Quinazolinyl-guanidine44 nMIrreversibleHigh synthesis complexity
PF-06282999Thiouracil210 nMReversible>99.5% plasma protein binding
AcetaminophenPara-aminophenol450 μMCompetitive substrateWeak potency, hepatotoxicity risk
Ferulic acid derivativesPhenolic acid2.8 μMRadical scavengingPartial inhibition only
AZD3241 (Verdiperstat)2-Thioxanthine130 nMReversibleCYP450 inhibition at >1 μM

Properties

CAS Number

37836-90-1

Product Name

Mpo-IN-28

IUPAC Name

2-(7-methoxy-4-methylquinazolin-2-yl)guanidine

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C11H13N5O/c1-6-8-4-3-7(17-2)5-9(8)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16)

InChI Key

ZJBMSSBTCGJZEE-UHFFFAOYSA-N

SMILES

CC1=C2C=CC(=CC2=NC(=N1)N=C(N)N)OC

Solubility

Soluble in DMSO

Synonyms

NPYLR7-agonist-18; NPYLR7 agonist 18; NPYLR7agonist18: GNF-PF-3346; GNF PF-3346; GNFPF-3346; MPO-IN-28; MPO-IN 28; MPO-IN28;

Canonical SMILES

CC1=C2C=CC(=CC2=NC(=N1)N=C(N)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.